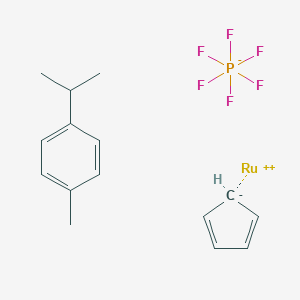
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex with the molecular formula C15H19Ru · PF6 . It is often used as a catalyst in various chemical reactions .
Synthesis Analysis
The synthesis of similar ruthenium complexes has been reported in the literature . For instance, water-soluble ruthenium (II) mononuclear complexes were synthesized from the reaction of the organometallic Lewis acid [CpRu (CO) 2 ]BF 4 with amine ligands at room temperature .
Molecular Structure Analysis
The molecular structure of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is characterized by a ruthenium atom coordinated to a cyclopentadienyl ring and a p-cymene molecule . The exact mass of the compound is 446.017197 g/mol .
Chemical Reactions Analysis
Ruthenium complexes, including Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, have been shown to exhibit high catalytic activity in various chemical reactions . For example, they have been used as homogeneous catalysts in styrene oxidation .
Physical And Chemical Properties Analysis
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a powder with a melting point of 83-84 °C . It has a molecular weight of 445.3 g/mol .
Wissenschaftliche Forschungsanwendungen
Catalyst in Chemical Reactions
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is often used as a catalyst in various chemical reactions . Its unique structure allows it to facilitate a wide range of reactions, making it a versatile tool in the field of chemistry .
Synthesis of Ruthenocenium Complexes
This compound is used as a reactant for the synthesis of ruthenocenium complexes . These complexes have various applications in the field of organometallic chemistry and catalysis .
Antitumor Agents
Research has shown that p-Cymene complexes of Ruthenium(II), such as Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, can act as antitumor agents . They have been evaluated for their cytotoxic effects against various cancer cell lines .
Wirkmechanismus
Target of Action
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly colorectal cancer cells . It interacts with these cells and induces changes that lead to cell death .
Mode of Action
The compound interacts with cancer cells by binding to specific sites and inducing changes in the cell’s normal functions . This interaction leads to decreased cell proliferation, induced cell cycle arrest, and increased apoptosis . The exact binding sites and the nature of these interactions are still under investigation.
Biochemical Pathways
The compound affects several biochemical pathways in cancer cells. It has been shown to inhibit the MEK/ERK and PI3K/AKT signaling pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to decreased cell growth and increased cell death .
Result of Action
The result of the action of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a decrease in the viability of cancer cells . It achieves this by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . Additionally, it leads to a decrease in cellular clonogenic ability and cell migration, which is associated with the disruption of F-actin cytoskeleton integrity .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in tetrahydrofuran solvent, followed by the addition of p-cymene and hexafluorophosphate.", "Starting Materials": [ "Ruthenium trichloride", "Cyclopentadienyl sodium", "Tetrahydrofuran", "P-cymene", "Hexafluorophosphate" ], "Reaction": [ "Dissolve ruthenium trichloride in tetrahydrofuran", "Add cyclopentadienyl sodium to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter off any solids", "Add p-cymene to the filtrate", "Add hexafluorophosphate to the solution", "Stir the mixture for several hours", "Filter off any solids and wash with diethyl ether", "Dry the product under vacuum" ] } | |
CAS-Nummer |
147831-75-2 |
Produktname |
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98 |
Molekularformel |
C15H19F6PRu |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;2*-1;+2 |
InChI-Schlüssel |
XNXXUUTVNMJHCD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
SMILES |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
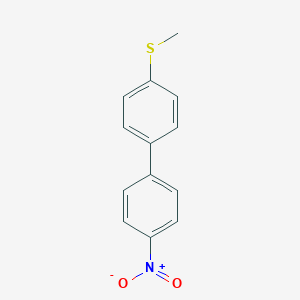

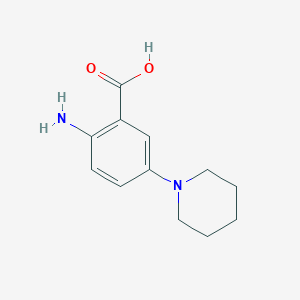

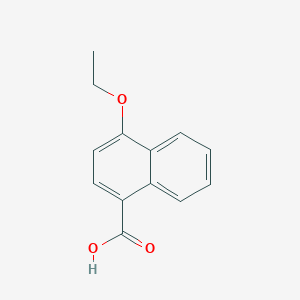
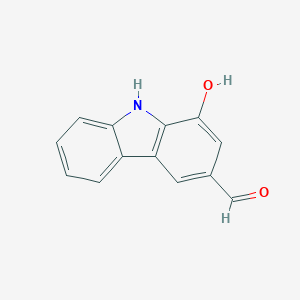

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
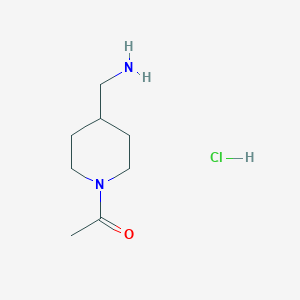
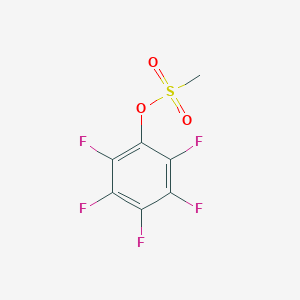
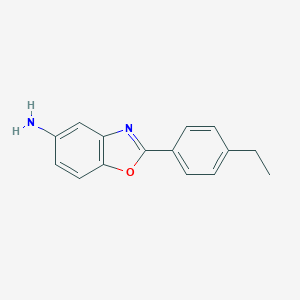
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)
